4-bromo-N'-hydroxy-3-methoxybenzenecarboximidamide
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Overview
Description
4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H9BrN2O2 This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to a benzene ring, along with a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methoxybenzonitrile: Similar structure but with a nitrile group instead of a carboximidamide group.
3-bromo-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Contains a benzohydrazide group instead of a carboximidamide group.
Uniqueness
4-bromo-N’-hydroxy-3-methoxybenzenecarboximidamide is unique due to the presence of both a hydroxy and a carboximidamide group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H9BrN2O2 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-N'-hydroxy-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7-4-5(8(10)11-12)2-3-6(7)9/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
LXYOKQRGUOKFOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=NO)N)Br |
Origin of Product |
United States |
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